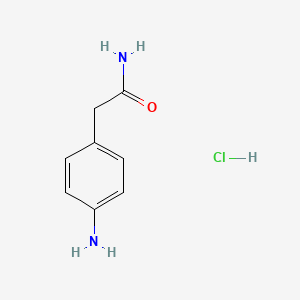
2-(4-Aminophenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10N2O·HCl. It is an important intermediate in the synthesis of various pharmaceuticals and dyes. This compound is known for its applications in medicinal chemistry, particularly in the development of analgesic and antipyretic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)acetamide hydrochloride typically involves the acetylation of 4-aminophenylamine (p-phenylenediamine) with acetic anhydride, followed by the hydrolysis of the resulting N-acetyl derivative. The reaction is carried out under controlled conditions to ensure high yield and purity.
-
Acetylation
Reactants: 4-aminophenylamine, acetic anhydride
Conditions: The reaction is performed in the presence of a base such as pyridine or sodium acetate to neutralize the acetic acid formed.
Product: N-(4-Aminophenyl)acetamide
-
Hydrolysis
Reactants: N-(4-Aminophenyl)acetamide, hydrochloric acid
Conditions: The reaction mixture is heated under reflux to facilitate the hydrolysis.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetylation and hydrolysis processes. The use of continuous reactors and automated systems ensures consistent quality and high throughput. The final product is typically purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-Aminophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Utilized in the development of analgesic and antipyretic drugs.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)acetamide
- 4-Aminobenzamide
- 4-Aminophenylacetic acid
Uniqueness
2-(4-Aminophenyl)acetamide hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(4-aminophenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5,9H2,(H2,10,11);1H |
InChI Key |
JWZWJOKARIZZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


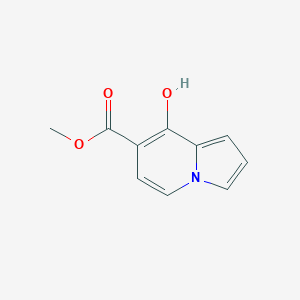
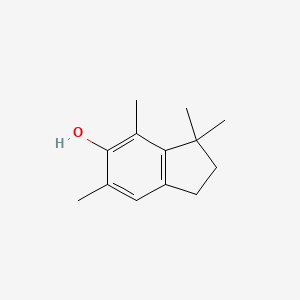
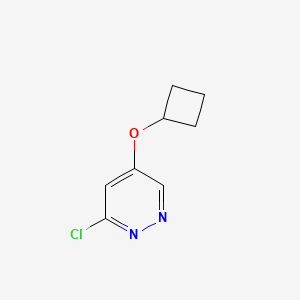
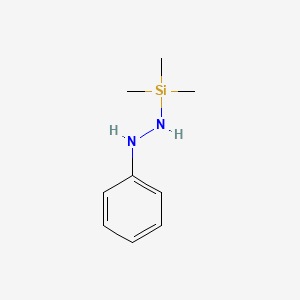
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
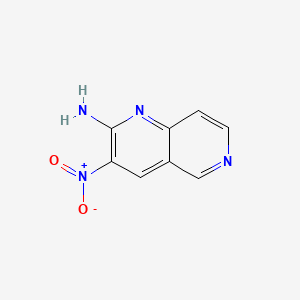
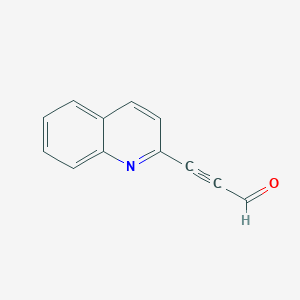
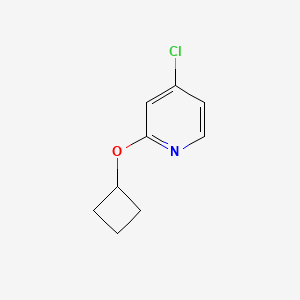


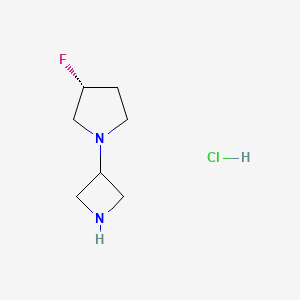
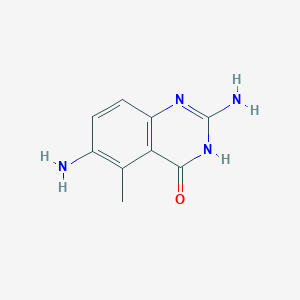
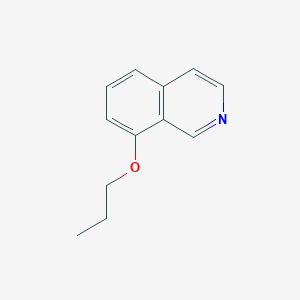
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
